molecular formula C10H8ClN3S B13796719 1,2,4-Triazine, 5-(3-chlorophenyl)-3-(methylthio)- CAS No. 69466-60-0

1,2,4-Triazine, 5-(3-chlorophenyl)-3-(methylthio)-

Cat. No.: B13796719
CAS No.: 69466-60-0
M. Wt: 237.71 g/mol
InChI Key: VZWLMFMRSUDPAQ-UHFFFAOYSA-N
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Description

1,2,4-Triazine,5-(3-chlorophenyl)-3-(methylthio)- is a heterocyclic compound that contains a triazine ring substituted with a 3-chlorophenyl group at the 5-position and a methylthio group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazine,5-(3-chlorophenyl)-3-(methylthio)- typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the triazine ring.

    Introduction of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction, where a methylthiolating agent reacts with the triazine ring.

Industrial Production Methods

Industrial production of 1,2,4-triazine,5-(3-chlorophenyl)-3-(methylthio)- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine,5-(3-chlorophenyl)-3-(methylthio)- can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The triazine ring can be reduced under certain conditions to form dihydrotriazine derivatives.

    Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,4-Triazine,5-(3-chlorophenyl)-3-(methylthio)- has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-triazine,5-(3-chlorophenyl)-3-(methylthio)- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary depending on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine,5-(3-chlorophenyl)-3-(methylamino)-: Similar structure but with a methylamino group instead of a methylthio group.

    1,2,4-Triazine,5-(3-chlorophenyl)-3-(ethylthio)-: Similar structure but with an ethylthio group instead of a methylthio group.

    1,2,4-Triazine,5-(3-chlorophenyl)-3-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a methylthio group.

Uniqueness

1,2,4-Triazine,5-(3-chlorophenyl)-3-(methylthio)- is unique due to the presence of both the 3-chlorophenyl and methylthio groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity to molecular targets, and overall stability.

Properties

CAS No.

69466-60-0

Molecular Formula

C10H8ClN3S

Molecular Weight

237.71 g/mol

IUPAC Name

5-(3-chlorophenyl)-3-methylsulfanyl-1,2,4-triazine

InChI

InChI=1S/C10H8ClN3S/c1-15-10-13-9(6-12-14-10)7-3-2-4-8(11)5-7/h2-6H,1H3

InChI Key

VZWLMFMRSUDPAQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CN=N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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